molecular formula C21H19BrN2O3S B2925770 Ethyl 2-[[(Z)-3-(3-bromophenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 727693-94-9

Ethyl 2-[[(Z)-3-(3-bromophenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2925770
CAS No.: 727693-94-9
M. Wt: 459.36
InChI Key: SJDKYAHQPATFKT-UHFFFAOYSA-N
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Description

Ethyl 2-[[(Z)-3-(3-bromophenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound characterized by a benzothiophene core fused with a tetrahydrocyclohexene ring. The molecule features a 3-bromophenyl substituent attached via a propenoyl linker with a cyano group and an ethyl carboxylate ester.

Properties

IUPAC Name

ethyl 2-[[(Z)-3-(3-bromophenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O3S/c1-2-27-21(26)18-16-8-3-4-9-17(16)28-20(18)24-19(25)14(12-23)10-13-6-5-7-15(22)11-13/h5-7,10-11H,2-4,8-9H2,1H3,(H,24,25)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDKYAHQPATFKT-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC(=CC=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C\C3=CC(=CC=C3)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[[(Z)-3-(3-bromophenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, characterization, and various biological activities, including antioxidant and anti-inflammatory properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions. The compound can be synthesized through the Gewald reaction, which allows for the formation of tetrahydrobenzo[b]thiophene derivatives. Characterization methods include:

  • Melting Point Determination : Provides insight into the purity and identity of the compound.
  • Elemental Analysis : Confirms the molecular formula and composition.
  • Spectroscopic Techniques : Such as FT-IR and NMR spectroscopy to elucidate the structure.

Table 1: Characterization Data

MethodResult
Melting Point250-253 °C
Elemental AnalysisC: 65.62%, H: 3.44%, Br: 18.19%
FT-IR SpectrumCharacteristic peaks indicating functional groups
NMR Spectrumδ = 6.93 ppm (amino group)

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. The total antioxidant capacity (TAC) was evaluated using the phosphomolybdenum method, demonstrating significant activity comparable to ascorbic acid.

Case Study: Antioxidant Potency

In a comparative study involving several tetrahydrobenzo[b]thiophene derivatives, this compound exhibited inhibition rates of free radical-induced lipid oxidation ranging from 19% to 30% .

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. It has been observed that derivatives containing the benzo[b]thiophene nucleus possess potent anti-inflammatory characteristics.

Research Findings

Research indicated that compounds similar to this compound could inhibit pro-inflammatory cytokines in vitro, suggesting its potential for therapeutic applications in inflammatory diseases .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound with various biological targets. For instance, docking with Keap1 protein showed favorable interactions that could enhance its use as an antioxidant drug .

Table 2: Biological Activity Overview

Activity TypeObserved EffectReference
AntioxidantInhibition of lipid oxidation (19%-30%)
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Molecular DockingFavorable interactions with Keap1

Scientific Research Applications

Ethyl 2-[[(Z)-3-(3-bromophenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a benzothiophene ring fused with a tetrahydro component, a bromophenyl group, and a cyano-enoyl moiety. It has potential applications in scientific research due to its structural features and potential biological activities.

Scientific Research Applications

  • Medicinal Chemistry The compound is a candidate for various chemical reactions and applications in medicinal chemistry because it has amine and carboxylic acid groups.
  • Pharmaceutical Candidate Continued research into the biological effects and mechanisms of this compound will determine its viability as a pharmaceutical candidate.
  • Diverse biological activities Benzothiophene derivatives, to which this compound belongs, are known for their diverse biological activities.

Because the compound has multiple reactive sites, its mechanism of action may involve interactions at the molecular level with biological targets such as enzymes or receptors. Data from biological assays would be necessary to elucidate specific mechanisms.

Comparison with Similar Compounds

Key Observations :

  • The 3-bromophenyl group in the target compound increases molecular weight by ~105.9 g/mol compared to the phenyl analog , enhancing steric bulk and electron-withdrawing effects.

Physicochemical Properties

  • Lipophilicity (XLogP3) : The bromine atom in the target compound raises lipophilicity (XLogP3 ~5.6) compared to the phenyl analog (XLogP3 5.1) due to halogen hydrophobicity .
  • Solubility: Bromine and cyano groups reduce aqueous solubility relative to non-halogenated analogs but improve membrane permeability in biological systems.
  • Thermal Stability : Bromine’s electron-withdrawing effect may enhance thermal stability compared to the phenyl analog, as seen in related halogenated aromatics .

Spectroscopic and Crystallographic Analysis

  • NMR: The 3-bromophenyl group in the target compound would cause distinct chemical shifts in aromatic proton regions (δ ~7.2–7.8 ppm) compared to the phenyl analog (δ ~7.3–7.5 ppm). The cyano group (δ ~110–120 ppm in ¹³C NMR) remains consistent across analogs .
  • Crystallography : Software like SHELXL and WinGX can resolve differences in molecular packing. The bromine atom’s van der Waals radius (1.85 Å) may alter crystal lattice parameters compared to smaller substituents.

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